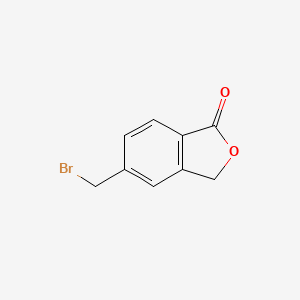

5-(Bromomethyl)isobenzofuran-1(3H)-one

Description

Properties

IUPAC Name |

5-(bromomethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAWAGJUKCOHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CBr)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Bromomethylene Intermediate

-

Reagents : Halogenated carboxylic acid anhydride (e.g., trifluoroacetic anhydride, TFAA) and 2-(2-bromoacetyl)benzoic acid.

-

Conditions : Toluene solvent, 120°C, Dean-Stark apparatus for reflux.

-

Product : (Z)-3-(bromomethylene)isobenzofuran-1(3H)-one (yield: ~46%).

Debrominative Decarboxylation Approach

A bromodecarboxylation strategy, reported in studies by Benneche et al., utilizes phthalic anhydride derivatives to construct brominated furanones.

Reaction Pathway

-

Starting Material : Bromoacetyl-substituted benzoic acid.

-

Conditions : Bromine (Br₂) or brominating agents in anhydrous solvents.

-

Mechanism : Elimination of CO₂ and formation of a bromomethylene double bond.

Example :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-(2-Bromoacetyl)benzoic acid | (Z)-3-(Bromomethylene)isobenzofuran-1(3H)-one | Not reported |

Limitation : This method may generate E/Z isomer mixtures, requiring chromatographic separation.

Grignard Reaction with Bromomethyl Precursors

A spirocyclic bromomethyl isobenzofuranone derivative was synthesized via Grignard coupling in a supporting information document.

Challenges in Targeting the 5-Position

Methods for 5-bromomethyl substitution are scarce in the literature. Patents like WO2018140186A1 highlight challenges in preparing 5-bromo-isobenzofuranone intermediates, citing lengthy synthetic routes and heavy metal waste.

Characterization and Purification

Key analytical techniques include:

-

NMR : H and C spectra to confirm regiochemistry (e.g., H NMR δ 5.89–5.27 ppm for methylene groups).

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., Rf = 0.3 for bromomethylene intermediates).

Summary of Methods

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : 5-(Bromomethyl)isobenzofuran-1(3H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for various substitution reactions, making it versatile for creating diverse chemical compounds.

Biology

- Biological Activity : This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown that it exhibits significant antimicrobial effects against various pathogens.

- Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Modulation of Cell Signaling Pathways : It has been found to influence pathways related to oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like fibrosis and neurodegenerative diseases.

Medicine

- Therapeutic Applications : Ongoing research is exploring the use of this compound in developing new pharmaceuticals, particularly targeting neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to inhibit monoamine oxidases (enzymes involved in neurotransmitter metabolism) positions it as a candidate for further drug development.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, enhancing its industrial relevance.

Case Studies

Several case studies have been conducted to investigate the effects and applications of this compound:

-

Anticancer Study :

- A study explored the compound's effects on human cancer cell lines, revealing that it significantly reduces cell viability through apoptosis mechanisms. The findings suggest potential for developing anticancer therapies based on this compound's structure.

-

Antimicrobial Efficacy :

- Research demonstrated that the compound exhibits potent antimicrobial activity against both gram-positive and gram-negative bacteria, positioning it as a candidate for new antibiotic formulations.

-

Neuroprotective Effects :

- In vitro studies indicated that this compound can protect neuronal cells from oxidative stress-induced damage, highlighting its potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)isobenzofuran-1(3H)-one depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 5-(Bromomethyl)isobenzofuran-1(3H)-one differ in substituent type, position, and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Q & A

Q. Key factors :

- Catalyst choice (Ni vs. Pd) affects reaction efficiency and functional group tolerance.

- Solvent polarity (e.g., acetone vs. DMF) influences reaction kinetics and byproduct formation.

(Advanced) How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?

Q. Methodological steps :

Derivatization : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the bromomethyl position.

Biological assays :

- Antiviral activity : Measure EC50 values against HIV-1 reverse transcriptase (e.g., chloro-substituted analogs showed EC50 = 0.45 μM) .

- Antiplatelet/antioxidant activity : Use AA-induced platelet aggregation assays and DPPH radical scavenging tests .

Computational modeling : Perform molecular docking to assess binding interactions with targets like COX-1 or HIV RT .

Q. Data interpretation :

- Substituent electronegativity (e.g., Cl vs. Br) correlates with enhanced binding affinity due to hydrophobic interactions.

- Steric hindrance from bulky groups may reduce activity.

(Basic) What spectroscopic and crystallographic methods are recommended for characterizing 5-(bromomethyl)isobenzofuran-1(3H)-one?

- NMR : Use H/C NMR to confirm substitution patterns (e.g., δ 5.25 ppm for methylene protons adjacent to Br) .

- X-ray crystallography : Resolve molecular planarity (mean deviation < 0.010 Å) and hydrogen-bonding networks (e.g., C–H⋯O interactions) .

- HPLC : Monitor purity (>98%) using hexane:ethyl acetate gradients .

Table 1 : Key spectral data for 5-substituted analogs:

| Substituent | H NMR (δ, ppm) | C NMR (δ, ppm) |

|---|---|---|

| BrCH2 | 5.25 (s, 2H) | 69.3 (CH2Br) |

| SO2Ph | 7.80 (d, 1H) | 127.4 (C-SO2) |

(Advanced) What experimental strategies can investigate the role of this compound in inhibiting microbial biofilm formation?

Q. Approach :

Biofilm assays : Use S. epidermidis cultures with crystal violet staining to quantify biofilm biomass after treatment .

Dose-response studies : Test concentrations (0.1–100 μM) to determine IC50 values.

Mechanistic analysis :

- Assess quorum-sensing inhibition via lux gene reporter assays.

- Compare activity of brominated vs. non-brominated analogs to identify Br's role .

Controls : Include non-biofilm-forming strains and known inhibitors (e.g., furanones).

(Basic) How do reaction conditions affect the yield in cross-coupling reactions involving 5-bromoisobenzofuran-1(3H)-one?

- Catalyst : Ni catalysts (e.g., Pd-free systems) reduce costs but require higher temperatures .

- Solvent : Polar aprotic solvents (DMF, acetone) improve solubility of aryl bromides.

- Light exposure : Visible light enhances reaction efficiency in photoredox systems (e.g., 50% yield vs. 33% without light) .

Optimization tip : Pre-purify starting materials to avoid side reactions (e.g., dehalogenation).

(Advanced) What computational approaches predict the binding affinity of derivatives to biological targets?

- Molecular docking : Use AutoDock Vina to simulate interactions with HIV RT or COX-1 .

- QSAR models : Train algorithms on datasets of EC50 values and substituent descriptors (e.g., Hammett σ) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.

Validation : Compare computational predictions with in vitro assay results.

(Basic) What purification techniques are effective for this compound?

- Flash chromatography : Use silica gel with hexane:ethyl acetate (5:1) for optimal separation .

- Recrystallization : Slow evaporation from acetone yields high-purity crystals (m.p. 113–115°C) .

Purity check : Monitor by TLC (Rf = 0.3 in 2:1 hexane:EA) .

(Advanced) How can contradictions in reported biological activities of derivatives be resolved?

Q. Strategies :

Standardize assays : Use consistent protocols (e.g., cell lines, incubation times) across studies.

Meta-analysis : Compare SAR trends across datasets (e.g., anti-HIV vs. antiplatelet activities) .

Mechanistic studies : Identify off-target effects via proteomic profiling or kinase panels.

Example : Anti-HIV activity in halogenated analogs may not correlate with antioxidant effects due to divergent targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.